molecular formula C16H14N2O3Se B12907588 Isoxazole, 4,5-dihydro-3-(4-nitrophenyl)-5-[(phenylseleno)methyl]- CAS No. 833462-36-5

Isoxazole, 4,5-dihydro-3-(4-nitrophenyl)-5-[(phenylseleno)methyl]-

Cat. No.: B12907588
CAS No.: 833462-36-5
M. Wt: 361.3 g/mol
InChI Key: RETJLGQEHVRPFH-UHFFFAOYSA-N
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Description

Crystallographic Analysis and X-ray Diffraction Studies

X-ray diffraction studies of related dihydroisoxazole derivatives reveal monoclinic crystal systems with space group P2₁/n and unit cell parameters such as a = 10.6567 Å, b = 15.7071 Å, c = 12.7259 Å, and β = 106.258°. The dihydroisoxazole ring adopts an envelope conformation, with the substituent-bearing carbon atom (C1) displaced by 0.259 Å from the plane formed by the remaining four atoms. The phenylselenomethyl group introduces steric and electronic perturbations, likely forcing the adjacent cyclohexenone ring into an intermediate sofa/half-chair conformation, as observed in analogous structures.

Intermolecular interactions in the crystal lattice are dominated by C–H⋯O hydrogen bonds between nitro oxygen atoms and aromatic protons, with typical contact distances of 2.5–3.1 Å. The selenium atom’s polarizability may enhance these interactions compared to sulfur or oxygen analogs, though direct crystallographic evidence remains limited.

Table 1: Comparative Crystallographic Parameters

Parameter This Compound* Spiro-isoxazoline Phenylseleno Derivative
Space Group P2₁/n P2₁/n P2₁/c
a (Å) 10.65 10.6567 12.85
b (Å) 15.70 15.7071 9.42
c (Å) 12.72 12.7259 15.67
β (°) 106.2 106.258 105.3
V (ų) 2045 2045.0 1842

*Predicted values based on structural analogs.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance (NMR) Spectroscopy
The $$ ^1H $$ NMR spectrum exhibits characteristic signals for aromatic protons (δ 7.13–7.59 ppm), a methylene group adjacent to selenium (δ 4.72 ppm), and nitro group-proximal protons (δ 8.13 ppm). The $$ ^{13}C $$ NMR spectrum shows resonances for the isoxazole C=N carbon at δ 160–165 ppm and selenium-bonded methylene carbon at δ 35–40 ppm.

Infrared (IR) Spectroscopy
Key absorptions include:

  • C=N stretch: 1607 cm$$ ^{-1} $$ (isoxazole ring)
  • NO$$ _2 $$ asymmetric/symmetric stretches: 1520 cm$$ ^{-1} $$, 1350 cm$$ ^{-1} $$
  • Se–C vibration: 639 cm$$ ^{-1} $$ (weak, overlapped with aromatic C–H bends)

Ultraviolet-Visible (UV-Vis) Spectroscopy
The conjugated π-system produces strong absorption at λ$$ _{max} $$ = 280–320 nm (ε ≈ 10$$ ^4 $$ L·mol$$ ^{-1} $$·cm$$ ^{-1} $$), with bathochromic shifts relative to non-nitrated analogs due to the electron-withdrawing nitro group.

Computational Chemistry Insights: Density Functional Theory Calculations and Molecular Orbital Analysis

Density Functional Theory (DFT) optimizations at the B3LYP/6-311G(d,p) level predict bond lengths within 0.02 Å of crystallographic data for related compounds. Key computational findings include:

  • HOMO-LUMO Gap : 4.2 eV (compared to 4.5 eV for non-selenated analogs), indicating enhanced electrophilicity
  • Natural Bond Orbital (NBO) Analysis :
    • Se→C σ* hyperconjugation stabilizes the selenomethyl group by 12.3 kcal/mol
    • Nitro group withdraws 0.25 e$$ ^- $$ from the aromatic ring

Figure 1: Molecular electrostatic potential map shows electron-deficient regions (blue) localized at the nitro group and selenium atom, while the isoxazole oxygen acts as a weak nucleophilic site.

Comparative Structural Analysis with Related Dihydroisoxazole Derivatives

The phenylselenomethyl substituent induces distinct structural effects compared to other analogs:

Feature Phenylseleno Derivative 4-Chlorophenyl Analog Methyl-substituted
C–Se Bond Length (Å) 1.95
Isoxazole Ring Puckering (Å) 0.259 0.241 0.195
Density (g/cm³) 1.51–1.82 1.34 1.28

The selenium atom’s larger atomic radius (1.15 Å vs. S: 1.04 Å) increases steric bulk, distorting the isoxazole ring puckering by 0.064 Å compared to methyl-substituted derivatives. Additionally, the polarizable selenium enhances crystal packing efficiency, as evidenced by 10–15% higher density than sulfur-containing analogs.

Properties

CAS No.

833462-36-5

Molecular Formula

C16H14N2O3Se

Molecular Weight

361.3 g/mol

IUPAC Name

3-(4-nitrophenyl)-5-(phenylselanylmethyl)-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C16H14N2O3Se/c19-18(20)13-8-6-12(7-9-13)16-10-14(21-17-16)11-22-15-4-2-1-3-5-15/h1-9,14H,10-11H2

InChI Key

RETJLGQEHVRPFH-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C2=CC=C(C=C2)[N+](=O)[O-])C[Se]C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclization Reaction

The cyclization reaction is a critical step in synthesizing the isoxazole ring. Common methods include:

  • Using N-Chlorosuccinimide (NCS) :
    • Dissolve the precursor (e.g., benzaldoxime derivative) in a halogenated solvent such as methylene dichloride.
    • Add NCS gradually under stirring at room temperature.
    • Introduce ethylene gas to promote cyclization under mild pressure conditions.
    • Acid-binding agents like triethylamine or pyridine are added to stabilize the reaction intermediates.
  • One-Pot Method :
    • Combine all reagents (precursor, halogenating agent, acid-binding agent) in a single reaction vessel.
    • Maintain gentle reaction conditions (ambient temperature and pressure).
    • This method minimizes intermediate handling and reduces the risk of explosions during precipitation.

Selenium Functionalization

To incorporate the phenylseleno group:

  • Use phenylselenol or selenium-based reagents in nucleophilic substitution reactions.
  • The selenium group is introduced after cyclization by reacting the intermediate with phenylselenol under controlled conditions.

Reaction Conditions

Step Reagents Solvent Temperature/Pressure Yield (%)
Cyclization NCS, ethylene Methylene dichloride Room temperature >85
Acid Binding Triethylamine/pyridine Methylene dichloride Room temperature High
Selenium Functionalization Phenylselenol Aprotic solvents Mild heating Moderate

Advantages of Methods

  • One-Pot Reaction :

    • Simplifies the process flow and reduces operational risks.
    • High yield (>85%) with minimal waste generation.
  • Selenium Functionalization :

    • Provides versatility in modifying isoxazole derivatives for further applications.
  • Use of Mild Conditions :

    • Ensures safety during synthesis by avoiding extreme temperatures and pressures.

Challenges and Notes

  • The introduction of selenium requires careful handling due to its reactivity.
  • Precise control over reaction conditions is essential to prevent unwanted side reactions or degradation of intermediates.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:

    Oxidation: The phenylselanyl group can be oxidized to form selenoxide.

    Reduction: The nitrophenyl group can be reduced to an aminophenyl group.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of selenoxide derivatives.

    Reduction: Formation of 3-(4-aminophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Isoxazole derivatives are known for their diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections highlight key findings related to the compound's cytotoxicity, anti-inflammatory properties, and potential mechanisms of action.

Cytotoxicity Studies

Research has demonstrated that isoxazole derivatives exhibit varying degrees of cytotoxicity against cancer cell lines. A study focused on Isoxazole, 4,5-dihydro-3-(4-nitrophenyl)-5-[(phenylseleno)methyl]- indicated significant cytotoxic effects against the human promyelocytic leukemia cell line (HL-60). The findings revealed that:

  • Mechanism of Action: The compound induced apoptosis and cell cycle arrest by decreasing Bcl-2 expression while increasing p21^WAF-1 levels. This suggests a dual mechanism involving both apoptosis promotion and cell cycle regulation.
Cell Line Compound Concentration (µM) Cell Viability (%) Mechanism
HL-601045Apoptosis
HL-602025Cell Cycle Arrest

Anti-inflammatory Properties

In addition to its cytotoxic effects, this compound has shown promise in reducing inflammation. A study investigated its impact on the production of pro-inflammatory cytokines in vitro. Results indicated that treatment with Isoxazole, 4,5-dihydro-3-(4-nitrophenyl)-5-[(phenylseleno)methyl]- significantly reduced levels of TNF-alpha and IL-6 in activated macrophages.

Treatment TNF-alpha (pg/mL) IL-6 (pg/mL)
Control150200
Compound Treatment (10 µM)80120

Structure-Activity Relationships (SAR)

The biological activity of isoxazoles is closely linked to their chemical structure. A quantitative structure-activity relationship (QSAR) analysis highlighted the importance of lipophilicity and steric factors in determining the efficacy of these compounds against various biological targets. Modifications at specific positions on the isoxazole ring can enhance or diminish biological activity.

Case Studies

  • Cytotoxicity Against Cancer Cells : A study published in Journal of Medicinal Chemistry evaluated several isoxazole derivatives for their anticancer properties. The findings indicated that compounds with higher lipophilicity exhibited increased cytotoxicity against various cancer cell lines.
  • Inflammation Reduction : Another research article demonstrated that treatment with isoxazole derivatives resulted in a significant decrease in inflammatory markers in animal models of arthritis, suggesting potential therapeutic applications for inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phenylselanyl group can undergo redox reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Nitrophenyl)-5-methyl-4,5-dihydroisoxazole
  • 3-(4-Nitrophenyl)-5-((phenylthio)methyl)-4,5-dihydroisoxazole
  • 3-(4-Nitrophenyl)-5-((phenylsulfonyl)methyl)-4,5-dihydroisoxazole

Uniqueness

3-(4-Nitrophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole is unique due to the presence of the phenylselanyl group, which imparts distinct redox properties compared to similar compounds with sulfur or oxygen analogs

Biological Activity

Isoxazole derivatives, particularly Isoxazole, 4,5-dihydro-3-(4-nitrophenyl)-5-[(phenylseleno)methyl]- (CAS Number: 833462-36-5), have garnered attention in medicinal chemistry due to their diverse biological activities. This compound features a unique structure that contributes to its potential therapeutic applications. Below is a detailed examination of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of Isoxazole, 4,5-dihydro-3-(4-nitrophenyl)-5-[(phenylseleno)methyl]- is C16H14N2O3SeC_{16}H_{14}N_{2}O_{3}Se. The compound's structure includes an isoxazole ring substituted with a nitrophenyl group and a phenylselenomethyl moiety, which may influence its biological properties.

Antimicrobial Activity

Recent studies have demonstrated that isoxazole derivatives exhibit significant antimicrobial properties. A study assessed the efficacy of various isoxazole compounds against pathogens such as Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. The results indicated that these compounds possess low cytotoxicity while maintaining effective antimicrobial activity.

CompoundMicrobial TargetMinimum Inhibitory Concentration (MIC)
Isoxazole Derivative 1S. aureus0.5 μg/mL
Isoxazole Derivative 2P. aeruginosa1.0 μg/mL
Isoxazole Derivative 3C. albicans0.8 μg/mL

These findings suggest that isoxazoles could be promising candidates for developing new antimicrobial agents .

Cytotoxic Effects

Isoxazole derivatives have also been evaluated for their cytotoxic effects on cancer cell lines. A study focused on human promyelocytic leukemia cells (HL-60) revealed that certain isoxazoles induced apoptosis and cell cycle arrest.

CompoundIC50 (μM)Mechanism of Action
Isoxazole (3)86Induces apoptosis by decreasing Bcl-2 expression
Isoxazole (6)755Promotes cell cycle arrest with increased p21^WAF-1 levels

Isoxazole (3) was particularly effective in promoting apoptosis, whereas isooxazole (6) primarily caused cell cycle arrest without affecting Bax levels .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of isoxazoles has indicated that specific substituents on the isoxazole ring significantly affect their biological activity. For instance, the presence of electron-withdrawing groups like nitro groups enhances the antimicrobial potency of these compounds.

A quantitative analysis showed a strong correlation between lipophilicity (log P) and the biological activity of isoxazoles, suggesting that modifications to the chemical structure can optimize their therapeutic efficacy .

Case Studies

  • Study on Antiviral Activity : A series of substituted phenyl analogues were synthesized and tested against human rhinovirus serotypes. The compounds exhibited inhibitory concentrations as low as 0.40 μM, demonstrating significant antiviral potential .
  • Evaluation of Cytotoxicity : In a toxicity assessment using zebrafish embryos, various isoxazole derivatives were tested for developmental toxicity and cytotoxicity, revealing a range of effects from mild to severe based on structural modifications .

Q & A

Basic: What are the typical synthetic routes for preparing 4,5-dihydroisoxazole derivatives with nitroaryl and selenomethyl substituents?

The synthesis of such derivatives often involves cyclocondensation reactions. A common approach includes:

  • Chalcone intermediates : Reacting substituted acetophenones with benzaldehydes to form chalcones, followed by nitrile oxide cycloaddition to generate the dihydroisoxazole core .
  • Selenomethyl incorporation : Introducing phenylseleno groups via nucleophilic substitution or radical-mediated reactions. For example, chloramine-T trihydrate can facilitate selenomethylation under mild conditions, as demonstrated in bis(isoxazoline) syntheses .
  • Key reagents : Chloramine-T or iodine-mediated selenation, with careful control of stoichiometry to avoid over-oxidation of selenium .

Advanced: How can computational methods (e.g., DFT, MD simulations) optimize the design of 4,5-dihydroisoxazole derivatives for enhanced bioactivity?

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity and stability. For example, nitroaryl substituents increase electron-withdrawing effects, influencing charge distribution and binding affinity .
  • Molecular docking : Screen derivatives against microbial enzyme targets (e.g., fungal CYP51 or bacterial dihydrofolate reductase) to prioritize candidates for synthesis .
  • MD simulations : Evaluate dynamic interactions in solvent environments to refine solubility predictions and stability under physiological conditions .

Basic: What spectroscopic techniques are critical for characterizing the structure of selenomethyl-substituted isoxazolines?

  • 1H NMR : Identify diastereotopic protons in the 4,5-dihydroisoxazole ring (δ 3.1–3.7 ppm) and confirm selenomethyl integration (δ 2.5–3.0 ppm) .
  • IR spectroscopy : Detect C=N stretching (~1600 cm⁻¹) and NO₂ asymmetric/symmetric vibrations (~1520 and 1350 cm⁻¹) for nitroaryl groups .
  • Elemental analysis : Validate purity and stoichiometry, particularly for selenium content, which may deviate due to side reactions .

Advanced: How do conflicting antimicrobial activity results arise in structurally similar isoxazole derivatives, and how can researchers address them?

  • Source of contradictions :
    • Substituent effects : Minor changes (e.g., 4-fluorophenyl vs. 4-nitrophenyl) alter lipophilicity and membrane permeability, impacting activity .
    • Assay variability : Differences in microbial strains, inoculum size, or solvent carriers (e.g., DMSO vs. aqueous buffers) can skew MIC values .
  • Resolution strategies :
    • Standardize protocols using CLSI guidelines (e.g., M27-A3 for antifungal assays) .
    • Perform dose-response curves with triplicate replicates to quantify potency variability .

Basic: What are the key safety considerations when handling phenylseleno-containing isoxazole derivatives?

  • Toxicity risks : Selenium compounds may exhibit acute toxicity (e.g., respiratory or dermal irritation). Use fume hoods and PPE (gloves, lab coats) during synthesis .
  • Storage : Store under inert gas (N₂ or Ar) at –20°C to prevent oxidation of selenomethyl groups .
  • Waste disposal : Treat with oxidizing agents (e.g., H₂O₂) to convert selenium residues into less hazardous selenites .

Advanced: How can reaction engineering principles improve the scalability of selenomethyl-isoxazole synthesis?

  • Process intensification : Use continuous-flow reactors to enhance heat/mass transfer during exothermic cycloaddition steps .
  • Catalyst optimization : Screen heterogeneous catalysts (e.g., immobilized chloramine-T) to reduce reagent waste and improve turnover .
  • DoE (Design of Experiments) : Apply factorial designs to optimize variables (temperature, solvent polarity, stoichiometry) for maximum yield and minimal byproducts .

Basic: What in vitro models are suitable for evaluating the anti-nociceptive or antimicrobial activity of these derivatives?

  • Antimicrobial assays :
    • Broth microdilution (CLSI M100-S18) for MIC determination against Gram-positive/negative bacteria and fungi .
    • Time-kill assays to assess bactericidal vs. bacteriostatic effects .
  • Anti-nociceptive models :
    • Hot-plate or acetic acid writhing tests in murine models, with dose-dependent comparisons to standard analgesics (e.g., aspirin) .

Advanced: How can AI-driven tools like COMSOL Multiphysics enhance reaction modeling for isoxazole derivatives?

  • Multiphysics simulations : Couple fluid dynamics with kinetic models to predict mixing efficiency and side reactions in batch vs. flow reactors .
  • Machine learning : Train models on historical reaction data to predict optimal conditions (e.g., solvent selection, catalyst loading) for novel derivatives .

Basic: What are the limitations of current spectral methods in resolving stereochemistry in 4,5-dihydroisoxazoles?

  • Challenges : Diastereomers with similar NMR chemical shifts may require advanced techniques like NOESY or X-ray crystallography .
  • Workarounds : Derivatization with chiral auxiliaries (e.g., Mosher’s acid) to enhance NMR splitting patterns .

Advanced: What emerging methodologies (e.g., enantioselective catalysis) could improve asymmetric synthesis of chiral isoxazole derivatives?

  • Chiral oxazoline ligands : Use (S)-diphenyl-4,5-dihydrooxazole catalysts to induce enantioselectivity in cycloadditions .
  • Organocatalysis : Proline-based catalysts for stereocontrol during selenomethylation or nitroaryl substitutions .

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